Diacetyl benzoyl lathyrol
Diacetyl benzoyl lathyrol
Diacetyl benzoyl lathyrol is a diterpenoid.
Diacetyl benzoyl lathyrol is an active ingredient in whitening creams. It is also reported to be a skin conditioning agent.
Diacetyl benzoyl lathyrol is a natural product found in Euphorbia lathyris with data available.
Diacetyl benzoyl lathyrol is an active ingredient in whitening creams. It is also reported to be a skin conditioning agent.
Diacetyl benzoyl lathyrol is a natural product found in Euphorbia lathyris with data available.
Brand Name:
Vulcanchem
CAS No.:
218916-52-0
VCID:
VC0003897
InChI:
InChI=1S/C31H38O7/c1-17-13-14-23-24(30(23,6)7)15-18(2)28(34)31(38-21(5)33)16-19(3)27(25(31)26(17)36-20(4)32)37-29(35)22-11-9-8-10-12-22/h8-12,15,19,23-27H,1,13-14,16H2,2-7H3/b18-15+/t19-,23-,24+,25-,26-,27-,31+/m0/s1
SMILES:
Molecular Formula:
C31H38O7
Molecular Weight:
522.6 g/mol
Diacetyl benzoyl lathyrol
CAS No.: 218916-52-0
Cat. No.: VC0003897
Molecular Formula: C31H38O7
Molecular Weight: 522.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Diacetyl benzoyl lathyrol is a diterpenoid. Diacetyl benzoyl lathyrol is an active ingredient in whitening creams. It is also reported to be a skin conditioning agent. Diacetyl benzoyl lathyrol is a natural product found in Euphorbia lathyris with data available. |
|---|---|
| CAS No. | 218916-52-0 |
| Molecular Formula | C31H38O7 |
| Molecular Weight | 522.6 g/mol |
| IUPAC Name | [(1R,3E,5R,7S,11R,12R,13S,14S)-1,11-diacetyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-13-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate |
| Standard InChI | InChI=1S/C31H38O7/c1-17-13-14-23-24(30(23,6)7)15-18(2)28(34)31(38-21(5)33)16-19(3)27(25(31)26(17)36-20(4)32)37-29(35)22-11-9-8-10-12-22/h8-12,15,19,23-27H,1,13-14,16H2,2-7H3/b18-15+/t19-,23-,24+,25-,26-,27-,31+/m0/s1 |
| Standard InChI Key | JPYYWXPAHJBKJX-VWSFRBHVSA-N |
| Isomeric SMILES | C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CC=CC=C3)[C@H](C(=C)CC[C@H]4[C@H](C4(C)C)/C=C(/C2=O)\C)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=C)CCC4C(C4(C)C)C=C(C2=O)C)OC(=O)C)OC(=O)C |
| Appearance | Powder |
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